Potassium benzilate Potassium benzilate
Brand Name: Vulcanchem
CAS No.: 5928-68-7
VCID: VC18457783
InChI: InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C14H11KO3
Molecular Weight: 266.33 g/mol

Potassium benzilate

CAS No.: 5928-68-7

Cat. No.: VC18457783

Molecular Formula: C14H11KO3

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Potassium benzilate - 5928-68-7

Specification

CAS No. 5928-68-7
Molecular Formula C14H11KO3
Molecular Weight 266.33 g/mol
IUPAC Name potassium;2-hydroxy-2,2-diphenylacetate
Standard InChI InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1
Standard InChI Key VQNYSMISBDDUSN-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+]

Introduction

Chemical and Physical Properties

Potassium benzilate exhibits distinct physicochemical characteristics critical for its handling and application:

PropertyValueSource
Boiling Point409°C (760 mmHg)
Flash Point215.3°C
Molecular Weight266.33400 g/mol
Exact Mass266.03500
Polar Surface Area (PSA)60.36 Ų
LogP (Partition Coefficient)0.6724

The compound’s high boiling point and flash point suggest thermal stability, making it suitable for high-temperature reactions . Its moderate LogP value indicates balanced hydrophilicity and lipophilicity, which may influence solubility in organic and aqueous media .

Structural Characterization

Crystallographic Analysis

A redetermination of potassium benzilate’s crystal structure (COD ID: 2202427) revealed monoclinic symmetry with the space group P21/cP2_1/c (No. 14) . The unit cell parameters are:

  • a = 14.1283 Å

  • b = 9.0230 Å

  • c = 10.3639 Å

  • α = 90.00°, β = 111.474°, γ = 90.00°

  • Z = 4 (molecules per unit cell) .

The potassium cation coordinates with oxygen atoms from adjacent benzilate anions, forming a three-dimensional network stabilized by ionic and hydrogen bonds .

Spectroscopic Data

While explicit spectroscopic data (e.g., IR, NMR) are absent in the provided sources, the crystallographic study infers strong O–H···O hydrogen bonds between hydroxyl and carboxylate groups, which would manifest as broad peaks in IR spectra near 2500–3000 cm⁻¹ .

Synthesis and Production

C14H12O3+KOHC14H11KO3+H2O\text{C}_{14}\text{H}_{12}\text{O}_3 + \text{KOH} \rightarrow \text{C}_{14}\text{H}_{11}\text{KO}_3 + \text{H}_2\text{O}

The reaction likely proceeds under reflux in ethanol, followed by crystallization .

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